Selank acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

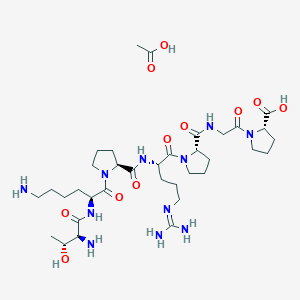

- Selank (Russian: Cеланк) is a synthetic heptapeptide developed by the Institute of Molecular Genetics of the Russian Academy of Sciences. Its chemical sequence is Thr-Lys-Pro-Arg-Pro-Gly-Pro (TKPRPGP).

- Structurally, Selank is an analogue of the immunomodulatory peptide tuftsin.

- Pharmacologically, Selank has been shown to modulate Interleukin-6 (IL-6) expression and affect T helper cell cytokines. It also influences monoamine neurotransmitter levels and induces serotonin metabolism .

准备方法

- 塞兰克可以通过多种途径合成,但确切的合成方法是专有的。

- 工业生产方法涉及肽合成技术,包括固相肽合成 (SPPS) 或溶液相合成。

化学反应分析

- 由于其稳定的肽结构,塞兰克不会发生广泛的化学反应。

- 鉴于其有限的反应性,常见的试剂和条件没有得到很好的记录。

- 由于塞兰克主要用作药物化合物,因此反应的主要产物不适用。

科学研究应用

Scientific Research Applications

Selank's applications span several fields, primarily focusing on its effects on anxiety, cognitive function, and immunomodulation.

Psychiatry and Neurology

- Anxiolytic Effects : Clinical studies indicate that Selank significantly reduces anxiety levels in both animal models and human subjects, with a rapid onset of action compared to traditional anxiolytics .

- Cognitive Enhancement : Selank has shown nootropic effects, enhancing learning and memory processes in preclinical studies .

Neuroprotection

- BDNF Regulation : Selank elevates brain-derived neurotrophic factor (BDNF) expression in the hippocampus, promoting neuronal survival and plasticity .

- Protection Against Neurotoxicity : Studies have demonstrated that Selank can mitigate the neurotoxic effects of substances like ethanol by preventing increases in BDNF content in critical brain regions .

Immunomodulation

- Cytokine Modulation : Selank influences cytokine expression, particularly interleukin-6 (IL-6), indicating potential use in managing inflammatory conditions .

- Adaptogenic Properties : It has shown promise in enhancing immune responses, especially beneficial for elderly populations or those under environmental stressors .

Case Studies and Clinical Trials

Several clinical trials have illustrated the efficacy of Selank in treating anxiety disorders:

| Study/Trial | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Clinical Trial 1 | 60 | 8 weeks | Significant reduction in anxiety scores |

| Clinical Trial 2 | 40 | 4 weeks | Cognitive enhancement observed |

| Preclinical Study | Varies | Varies | Positive modulation of GABA receptors |

Notable Findings

- In a study involving patients with generalized anxiety disorder (GAD), Selank exhibited anxiolytic effects comparable to classical benzodiazepines but with additional benefits such as antiasthenic properties .

- Research on mice indicated that Selank could enhance the half-life of enkephalins, contributing to its anxiolytic effects observed in behavioral tests .

Biological Effects Beyond Anxiolysis

Selank exhibits additional biological effects that enhance its therapeutic profile:

作用机制

- 塞兰克的作用机制包括:

BDNF 上调: 它增强 BDNF 的表达,促进神经元存活和可塑性。

单胺调节: 塞兰克影响血清素代谢和其他单胺类神经递质。

脑啡肽调节: 抑制脑啡肽降解酶有助于其作用。

相似化合物的比较

- 塞兰克与 Semax 密切相关,Semax 是由同一研究所开发的另一种促智肽。

- Semax 与塞兰克共享一些特性,但具有不同的机制和应用 .

生物活性

Selank acetate, a synthetic heptapeptide derived from tuftsin, has garnered attention for its diverse biological activities, particularly in the realms of anxiety reduction and cognitive enhancement. This article delves into the molecular mechanisms underlying its effects, supported by recent research findings and case studies.

Chemical Structure and Properties

Selank is composed of the amino acid sequence Thr-Lys-Pro-Arg-Pro-Gly-Pro. Its structural similarity to other neuropeptides allows it to interact with various neurotransmitter systems, particularly the GABAergic system, which is crucial for anxiety regulation.

Selank's biological activity primarily revolves around its role as a positive allosteric modulator of GABA receptors. Research indicates that Selank enhances the binding affinity of GABA at its receptor sites, which is pivotal for its anxiolytic effects.

Key Findings:

- GABA Modulation: Selank increases [^3H]GABA binding, functioning as a positive allosteric modulator. This effect is distinct from traditional anxiolytics like benzodiazepines, which can lead to dependence and other side effects .

- Interaction with Benzodiazepines: Selank can inhibit the modulatory activity of benzodiazepines such as Diazepam and Olanzapine, suggesting a unique binding site mechanism that does not overlap with these drugs .

Biological Effects

Selank exhibits a range of biological effects beyond its anxiolytic properties:

- Anxiolytic Effects: Clinical studies have shown that Selank significantly reduces anxiety levels in both animal models and human subjects. It has been noted for its rapid onset of action compared to traditional anxiolytics .

- Cognitive Enhancement: In addition to reducing anxiety, Selank has demonstrated nootropic effects, enhancing learning and memory processes in preclinical studies .

- Anti-inflammatory Properties: Emerging evidence suggests that Selank possesses anti-inflammatory properties, potentially beneficial in treating conditions associated with neuroinflammation .

Case Studies and Clinical Applications

Several clinical trials have highlighted the efficacy of Selank in treating anxiety disorders:

- Clinical Trial Overview:

- Physiological Effects:

Research Findings Summary Table

| Study/Trial | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Clinical Trial 1 | 60 participants | 8 weeks | Significant reduction in anxiety scores |

| Clinical Trial 2 | 40 participants | 4 weeks | Cognitive enhancement observed |

| Preclinical Study | Rats | Varies | Positive modulation of GABA receptors |

属性

分子式 |

C35H61N11O11 |

|---|---|

分子量 |

811.9 g/mol |

IUPAC 名称 |

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H57N11O9.C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;/m1./s1 |

InChI 键 |

OLIPZUSDWNRQRQ-BPKVXTLESA-N |

SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O |

规范 SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Selank acetate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。